molecular formula C8H17BO B14593935 2-Ethyl-1-methoxyborinane CAS No. 60579-58-0

2-Ethyl-1-methoxyborinane

Cat. No.: B14593935
CAS No.: 60579-58-0
M. Wt: 140.03 g/mol
InChI Key: ITFLSEKBPNGCEK-UHFFFAOYSA-N
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Description

2-Ethyl-1-methoxyborinane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom bonded to an ethyl group and a methoxy group, forming a six-membered borinane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-methoxyborinane typically involves the hydroboration of alkenes with boron hydrides. One common method is the addition of diborane (B₂H₆) to an alkene, followed by oxidation to yield the desired organoboron compound . The reaction is usually carried out in an ether solvent at room temperature or lower to ensure the stability of the intermediate products.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the reaction of 3-halopentane with metal magnesium in an organic solvent to form a Grignard reagent, which is then reacted with paraformaldehyde and hydrolyzed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-methoxyborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron atom to a different oxidation state.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, borates, and various substituted borinane derivatives.

Scientific Research Applications

2-Ethyl-1-methoxyborinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methoxyborinane involves its interaction with molecular targets through the boron atom. The boron atom can form stable complexes with various biomolecules, influencing biological pathways and cellular functions. In Suzuki–Miyaura coupling reactions, the compound acts as a boron reagent, facilitating the transfer of organic groups to palladium catalysts, leading to the formation of new carbon-carbon bonds .

Properties

CAS No.

60579-58-0

Molecular Formula

C8H17BO

Molecular Weight

140.03 g/mol

IUPAC Name

2-ethyl-1-methoxyborinane

InChI

InChI=1S/C8H17BO/c1-3-8-6-4-5-7-9(8)10-2/h8H,3-7H2,1-2H3

InChI Key

ITFLSEKBPNGCEK-UHFFFAOYSA-N

Canonical SMILES

B1(CCCCC1CC)OC

Origin of Product

United States

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